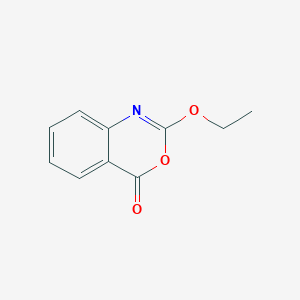

2-Ethoxy-4H-3,1-benzoxazin-4-one

Description

Properties

IUPAC Name |

2-ethoxy-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-13-10-11-8-6-4-3-5-7(8)9(12)14-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKMWCFXYLCVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 2 Ethoxy 4h 3,1 Benzoxazin 4 One

Reactivity Profile as a Semiacid Anhydride System

3,1-Benzoxazin-4-ones, including the 2-ethoxy derivative, are regarded as semiacid anhydrides. mdpi.comresearchgate.net This classification indicates that they share reactivity patterns with true acid anhydrides, although their reactions often proceed at a more moderate pace. mdpi.comresearchgate.net This inherent reactivity makes them valuable synthons for creating a diverse range of organic molecules. uomosul.edu.iq The electrophilic nature of the carbonyl group and the potential for ring-opening reactions are key features of their chemical profile.

The structure of 2-Ethoxy-4H-3,1-benzoxazin-4-one contains a strained heterocyclic ring, which contributes to its susceptibility to nucleophilic attack. The ethoxy group at the 2-position influences the reactivity of the molecule. This particular substitution allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. researchgate.net

Nucleophilic Ring Opening and Subsequent Cyclization Reactions

A primary reaction pathway for this compound involves nucleophilic attack, leading to the opening of the oxazinone ring. This is often followed by a cyclization step, resulting in the formation of new heterocyclic systems. mdpi.comiiste.org The specific outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Nitrogen-containing nucleophiles are frequently used in reactions with this compound to produce a variety of nitrogen-containing heterocyclic compounds. mdpi.comiiste.org These reactions typically proceed through an initial attack of the nitrogen nucleophile on the carbonyl carbon of the benzoxazinone (B8607429) ring.

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of quinazolinone derivatives. mdpi.comuomosul.edu.iq For instance, when reacted with ethanolamine (B43304) in boiling ethanol (B145695), an intermediate, 2-Ethoxycarbonylamino(β-hydroxyethyl)benzamide, is formed. mdpi.com This intermediate can then be cyclized by heating above its melting point to yield the corresponding quinazolinone. mdpi.com

Aromatic amines also react readily with this compound. mdpi.com Studies have documented its reactions with various aromatic amines, including p-toluidine (B81030), p-anisidine, and o-phenylenediamine (B120857), to form N-substituted quinazolinone derivatives. mdpi.comiiste.org For example, the reaction with p-toluidine in ethanol yields 2-Ethoxycarbonylamino–N-(4-methylphenyl)benzamide. mdpi.com

The general mechanism involves the nucleophilic attack of the amine on the C4-carbonyl group of the benzoxazinone ring, leading to ring fission and the formation of an N-substituted-2-(ethoxycarbonylamino)benzamide intermediate. Subsequent intramolecular cyclization through the elimination of water or ethanol can then lead to the formation of a quinazolinone ring.

Table 1: Reaction of this compound with Primary Amines

| Primary Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethanolamine | 2-Ethoxycarbonylamino(β-hydroxyethyl)benzamide | 80 | mdpi.com |

| p-Toluidine | 2-Ethoxycarbonylamino–N-(4-methylphenyl)benzamide | 85 | mdpi.com |

The interaction of this compound with hydrazine (B178648) hydrate (B1144303) and various acid hydrazides has been investigated, leading to the synthesis of 3-amino- and 3-acylamino-quinazolin-4-ones. mdpi.comnih.gov For example, refluxing the benzoxazinone with decanoic acid hydrazide in ethanol results in the formation of 2-Ethoxy-3-decanoylamino-4(3H)quinazolinone. mdpi.com Similarly, reaction with 1-naphthalenesulfonic hydrazide yields 2-Ethoxy-3-(1-naphthylsulphonylamino)-4(3H)quinazolone. nih.gov

The reaction mechanism is believed to involve the initial attack of the hydrazine or hydrazide at the C-4 position of the benzoxazinone ring, followed by ring opening and subsequent cyclization to form the quinazolinone ring system.

Table 2: Reaction of this compound with Hydrazides

| Hydrazide | Product | Yield (%) | Reference |

|---|---|---|---|

| Decanoic acid hydrazide | 2-Ethoxy-3-decanoylamino-4(3H)quinazolinone | 75 | mdpi.com |

| 1-Naphthalenesulfonic hydrazide | 2-Ethoxy-3-(1-naphthylsulphonylamino)-4(3H)quinazolone | 65 | nih.gov |

The reactivity of this compound extends to amino acids. mdpi.com This reaction opens pathways to the synthesis of quinazolinone derivatives bearing amino acid side chains. For instance, reactions have been carried out with amino acids such as D,L-alanine, L-asparagine, and L-arginine. mdpi.com The nucleophilic amino group of the amino acid attacks the benzoxazinone ring, leading to the formation of a new carbon-nitrogen bond and subsequent rearrangement to the quinazolinone scaffold.

Diamines, such as o-phenylenediamine and p-phenylenediamine (B122844), react with this compound to yield various products depending on the reaction conditions and the stoichiometry of the reactants. mdpi.comiiste.org These reactions are particularly useful for the synthesis of more complex heterocyclic systems. For example, the reaction with o-phenylenediamine can lead to the formation of benzimidazole (B57391) derivatives through a ring-opening and subsequent double cyclization process. raco.cat The reaction with p-phenylenediamine has also been explored, leading to the formation of bis-quinazolinones. iiste.org

Interactions with Nitrogen Nucleophiles

Aminolysis of the 2-Ethoxy Group

The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, is a cornerstone of its synthetic utility. acs.orgresearchgate.net This process, known as aminolysis, typically proceeds via the opening of the benzoxazinone ring, followed by cyclization to form substituted quinazolinones. researchgate.netscispace.com For instance, the stepwise synthesis of 4-chloro-2-ethoxyquinazoline commences with the aminolysis of this compound to yield 2-ethoxy-4(3H)quinazolinone. researchgate.net

The reaction with ethanolamine in boiling ethanol initially produces 2-ethoxycarbonylamino(β-hydroxyethyl)benzamide, which upon heating above its melting point, cyclizes to the corresponding quinazolinone. psu.edu This isolation of the intermediate provides evidence against an alternative mechanism involving nucleophilic addition at C-2 to form an amidine salt directly. psu.edu

A variety of amines have been successfully employed in the aminolysis of this compound and its derivatives, leading to a wide array of substituted quinazolinones.

| Nucleophile | Product Type | Reference |

| Primary Amines | 3-Substituted Quinazolinones | researchgate.net |

| Secondary Amines | 3-Substituted Quinazolinones | researchgate.net |

| Hydrazine Hydrate | 3-Aminoquinazolinone | acs.orgiiste.org |

| Ethanolamine | 2-Ethoxycarbonylamino(β-hydroxyethyl)benzamide | psu.edu |

Interactions with Sulfur Nucleophiles (e.g., L-cysteine)

The interaction of this compound with sulfur nucleophiles has been investigated, with L-cysteine serving as a key example. psu.edu In contrast to some reactions with nitrogen nucleophiles, the reaction with L-cysteine in boiling pyridine (B92270) leads to the formation of an S-aroylcysteine derivative. psu.edu This outcome indicates that the sulfur atom of the cysteine acts as the primary nucleophile, attacking the C-4 position of the benzoxazinone ring and causing it to open. psu.edu The resulting product is an S-substituted cysteine, which are valuable intermediates in various synthetic pathways. psu.edu

Formation of Amidine Salt Intermediates

In certain reactions of this compound with primary amines, the formation of an amidine salt as a reaction intermediate has been proposed. psu.eduresearchgate.net This is particularly relevant in the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, where the reaction is thought to proceed via this intermediate rather than an N-acylanthranilimide. researchgate.net The stability of these amidine salts can be influenced by factors such as steric hindrance, with different geometric isomers (E and Z forms) potentially exhibiting different thermodynamic stabilities and cyclization tendencies. psu.edu For example, the reaction with p-aminobenzoic acid is suggested to proceed through an amidine salt intermediate. psu.edu

Influence of Reaction Conditions on Product Distribution and Selectivity

The outcome of reactions involving this compound is highly dependent on the chosen reaction conditions. Factors such as the solvent, temperature, and reaction time can significantly influence the distribution and selectivity of the products.

Solvent Effects on Reaction Course and Yield

The choice of solvent plays a critical role in directing the course of reactions with this compound. For instance, the reaction with o-phenylenediamine can yield different products depending on the solvent used. researchgate.net In warming ethanol, the reaction affords a substituted benzamide, while under other conditions, a 3-substituted quinazolinone can be formed. iiste.orgresearchgate.net The reaction with L-cysteine to yield an S-aroylcysteine is specifically noted to occur in boiling pyridine, highlighting the importance of the solvent in facilitating this particular pathway. psu.edu Similarly, reactions with p-aminobenzoic acid in boiling butanol and p-phenylenediamine in boiling ethanol lead to the formation of quinazolones. psu.edu Mechanochemical approaches, such as solvent-assisted grinding, have also been shown to be effective, minimizing solvent use while achieving high yields. organic-chemistry.org

The following table summarizes the effect of different solvents on the reaction of this compound with various nucleophiles:

Temperature and Time Optimization in Synthetic Transformations

Temperature and reaction time are crucial parameters for optimizing the yield and selectivity of synthetic transformations involving this compound. Many reactions are carried out under reflux conditions, indicating the need for elevated temperatures to drive the reactions to completion. psu.eduacs.org Specific temperatures and reaction times are often reported for different transformations. For example, some reactions are conducted at 80°C for several hours, while others may require higher temperatures of 110°C. acs.org The duration of the reaction can range from a few hours to extended periods of up to 48 hours to ensure complete conversion. psu.eduacs.org Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times from hours to minutes, while also improving yields. scispace.com

The following table provides examples of reaction conditions reported in the literature:

Derivatization Chemistry and Heterocyclic Scaffold Diversification

Conversion of 2-Ethoxy-4H-3,1-benzoxazin-4-one into Quinazoline (B50416) and Quinazolinone Derivatives

The reaction of this compound with various nitrogen nucleophiles is a well-established and efficient method for the synthesis of quinazolinone derivatives. slideshare.net The process typically involves an initial nucleophilic attack at the C-4 carbonyl group, leading to the opening of the oxazinone ring to form an intermediate N-acylanthranilamide derivative. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, yields the stable quinazolinone ring system. psu.edu This reactivity allows the benzoxazinone (B8607429) to be used as a precursor for a wide array of quinazoline and quinazolinone-based molecules. iiste.orgiiste.org

A primary application of this compound is in the synthesis of 2,3-disubstituted quinazolin-4-ones. In these reactions, the ethoxy group is retained at the C-2 position of the newly formed quinazolinone ring, while the nitrogen nucleophile is incorporated as the substituent at the N-3 position.

The behavior of this compound (1) has been extensively studied with a variety of nitrogen nucleophiles, including aromatic amines, hydrazides, and amino acids. nih.govscilit.comresearchgate.net For instance, reacting compound 1 with aromatic amines such as p-toluidine (B81030), p-anisidine, or various bromo- and hydroxy-anilines in boiling ethanol (B145695) initially yields N-(2-ethoxycarbonyl)benzamide intermediates. These intermediates can then be cyclized under thermal conditions (e.g., heating above their melting point or with acetic anhydride) to furnish the corresponding 2-ethoxy-3-aryl-quinazolin-4-ones. nih.govpsu.edu

Similarly, fusion of the benzoxazinone with amino acids like D,L-alanine, L-asparagine, and L-arginine at high temperatures (around 190 °C) provides a direct route to 2-(ethoxy)quinazolinone-3-yl-alkylacetic acids. nih.gov The reaction with hydrazides, such as decanoic acid hydrazide, in refluxing ethanol leads to the formation of 2-ethoxy-3-(acylamino)-4(3H)-quinazolinones. nih.gov These synthetic strategies demonstrate the versatility of the starting benzoxazinone in accessing a diverse library of 2,3-disubstituted quinazolinones.

| Reactant for Compound 1 | Resulting Quinazolinone Derivative | Reaction Conditions | Reference |

|---|---|---|---|

| Ethanolamine (B43304) | 2-Ethoxy-3-(β-hydroxyethyl)quinazolin-4-one | Boiling ethanol, then heating > m.p. | nih.govpsu.edu |

| p-Toluidine | 2-Ethoxy-3-(p-tolyl)quinazolin-4-one | Boiling ethanol, then thermal cyclization | nih.govpsu.edu |

| p-Anisidine | 2-Ethoxy-3-(p-methoxyphenyl)quinazolin-4-one | Boiling ethanol, then thermal cyclization | nih.govpsu.edu |

| Decanoic acid hydrazide | 2-Ethoxy-3-(decanoylamino)-4(3H)-quinazolinone | Refluxing ethanol | nih.gov |

| D,L-Alanine | 2-(2-Ethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid | Fusion at 190 °C | nih.gov |

The utility of this compound extends beyond simple disubstituted quinazolinones to the generation of more complex and novel quinazoline-based scaffolds. nih.govfrontiersin.org The choice of a bifunctional or polyfunctional nucleophile can lead to subsequent reactions and the formation of fused ring systems or quinazolines with unique substitution patterns.

A notable example is the reaction with o-phenylenediamine (B120857). When this compound is reacted with o-phenylenediamine in boiling ethanol, it doesn't just form a simple quinazolinone but yields a tetracyclic product, 2-ethoxy-benzo slideshare.netresearchgate.netimidazo[1,2-c]quinazoline. nih.gov This transformation involves the initial formation of the quinazolinone ring followed by an intramolecular cyclization between the remaining amino group of the phenylenediamine substituent and the C-4 carbonyl of the quinazolinone ring, creating a fused imidazole (B134444) ring.

Furthermore, reactions with other diamines like 3,3'-dimethyl-4,4'-biphenyldiamine (o-tolidinediamine) lead to the formation of bis-quinazolinones, where two quinazolinone moieties are linked through the diamine bridge. nih.gov The reaction with 2-aminonicotinic acid similarly yields a quinazolinone derivative bearing a pyridine (B92270) ring, showcasing the potential to merge different heterocyclic systems. nih.gov These examples highlight the capacity of this compound to serve as a building block for structurally diverse and novel heterocyclic scaffolds. iiste.org

The synthesis of fused heterocyclic systems from this compound relies on regioselective reactions, where the nucleophile reacts at specific sites to ensure the formation of a particular isomer. rsc.org The reaction with o-phenylenediamine to form a tetracyclic system is a prime example of such regioselectivity. nih.gov The initial nucleophilic attack occurs at the C-4 carbonyl, leading to the quinazolinone, and the subsequent cyclization is directed to form the fused five-membered imidazole ring, rather than other potential isomers.

This regioselectivity is governed by the nature of the nucleophile and the electrophilic sites within the benzoxazinone precursor. The two primary electrophilic sites available for nucleophilic attack are the C-4 and C-2 positions. mdpi.com In most cases with nitrogen nucleophiles, the attack preferentially occurs at the more reactive C-4 carbonyl, initiating the ring-opening and recyclization sequence to the quinazolinone. When a bifunctional nucleophile is used, the second reactive group can then participate in a subsequent intramolecular cyclization, leading to the fused system in a controlled, regioselective manner. slideshare.netsapub.org

Introduction of Diverse Substituents on the Benzoxazinone and Derived Rings

While the ethoxy group at the C-2 position is a useful handle, the broader utility of the benzoxazinone scaffold involves the introduction of a wide range of other substituents at this position. This diversification can be achieved either by modifying the 2-ethoxy group or, more commonly, by employing synthetic routes that allow for the direct construction of the benzoxazinone ring with the desired substituent in place.

The synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones, which feature oxygen, sulfur, or nitrogen atoms attached to the C-2 position, have been a subject of considerable research. researchgate.netnortheastern.edu These analogs of this compound are valuable intermediates in their own right.

General routes to these compounds often start from anthranilic acid or its derivatives. For example, 2-alkoxy and 2-aryloxy benzoxazinones can be prepared through various cyclization methods. researchgate.net The synthesis of 2-amino-4H-3,1-benzoxazin-4-ones can be achieved through palladium-catalyzed carbonylative reactions involving 2-bromoanilines and isocyanates. researchgate.net This provides a general and convenient methodology for accessing 2-amino benzoxazinones. researchgate.net The introduction of sulfur can be accomplished through related pathways, yielding 2-thioalkyl or 2-thioaryl benzoxazinones. A review of the literature from the mid-1960s to the late 1990s covers the synthesis and reactions of these 2-hetero-substituted benzoxazinones in detail. researchgate.net

| 2-Substituent Type | General Synthetic Precursors | Key Features | Reference |

|---|---|---|---|

| Oxygen (e.g., -OR) | Anthranilic acid, N-acyl anthranilic acids | Includes the title compound, this compound. | researchgate.net |

| Sulfur (e.g., -SR) | Anthranilic acid derivatives | Creates thio-analogs with potentially different reactivity. | researchgate.net |

| Nitrogen (e.g., -NR₂) | 2-Bromoanilines, isocyanates | Accessible via palladium-catalyzed carbonylative synthesis. | researchgate.net |

Modern synthetic methods, particularly those involving transition-metal catalysis, have provided powerful tools for constructing the benzoxazinone ring. Carbonylative syntheses are especially noteworthy as they build the heterocyclic core while incorporating a carbonyl group, often from a simple carbon monoxide source.

One innovative approach involves the palladium-catalyzed carbonylation of N-(ortho-bromoaryl)amides using paraformaldehyde as an inexpensive, stable, and easy-to-handle source of carbon monoxide. researchgate.net This represented the first use of paraformaldehyde as a CO source in the palladium-catalyzed carbonylative synthesis of heterocycles. This method allows for the synthesis of a variety of substituted benzoxazinones from readily available starting materials. researchgate.net Such strategies are crucial for creating a library of benzoxazinone analogs with diverse substitution patterns, which can then be used as precursors for other complex heterocyclic systems. researchgate.net

Computational and Theoretical Chemical Investigations of 2 Ethoxy 4h 3,1 Benzoxazin 4 One Systems

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of organic molecules. By approximating the electron density of a system, DFT can provide accurate predictions of various molecular attributes.

DFT calculations are instrumental in elucidating the electronic landscape of 2-Ethoxy-4H-3,1-benzoxazin-4-one and its derivatives. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity.

Table 1: Representative Theoretical Electronic Properties of 2-Substituted-4H-3,1-benzoxazin-4-one Derivatives (Hypothetical Data)

| Substituent at C2 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| -H | -6.5 | -1.2 | 5.3 | 2.5 |

| -CH3 | -6.3 | -1.1 | 5.2 | 2.7 |

| -OCH3 | -6.1 | -1.0 | 5.1 | 2.9 |

| -Cl | -6.7 | -1.5 | 5.2 | 2.1 |

| -NO2 | -7.2 | -2.0 | 5.2 | 1.5 |

This table is a hypothetical representation of data that would be generated from DFT calculations to illustrate the electronic effects of different substituents on the 4H-3,1-benzoxazin-4-one core.

DFT is also a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. This information is vital for understanding reaction kinetics and selectivity.

For example, the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acids and orthoesters involves several steps, including the formation of an iminium ion intermediate followed by cyclization mdpi.com. DFT calculations can be employed to model the energy profile of this reaction pathway, providing insights into the feasibility of each step and the stability of the intermediates acs.org. Such studies can elucidate why certain substituents on the anthranilic acid ring favor the formation of the final benzoxazinone (B8607429) product, while others may lead to the isolation of dihydro intermediates mdpi.com.

Molecular Modeling for Conformational Analysis and Reactivity Prediction

Molecular modeling encompasses a range of computational techniques used to predict and visualize the three-dimensional structures and dynamic behavior of molecules. For this compound, these methods are crucial for understanding its conformational preferences and how its shape influences its reactivity and biological activity.

Conformational analysis of the ethoxy group at the 2-position is of particular interest. Different rotational isomers (conformers) will have varying energies, and identifying the lowest energy conformer provides a representation of the molecule's most probable shape. This is important for understanding how the molecule might interact with biological targets, such as enzymes.

Molecular docking is a specific application of molecular modeling that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, in a study of 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one derivatives as human neutrophil elastase inhibitors, a comparative conformational analysis was performed using various software packages, followed by molecular docking to understand the binding model into the active site of the enzyme nih.gov. This approach helps in predicting the binding affinity and designing more potent inhibitors. The nearly planar structure of the related 2-phenyl-4H-3,1-benzoxazin-4-one has been confirmed by X-ray crystallography, providing a basis for such modeling studies researchgate.net.

Quantum Chemical Parameters for Reactivity Correlation

Quantum chemical parameters derived from computational calculations are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the chemical structure of a series of compounds with their biological activity. These descriptors can quantify various electronic and steric properties of the molecules.

For benzoxazinone derivatives, QSAR studies have been employed to understand their antiplatelet activity nih.gov. In such studies, a range of quantum chemical descriptors are calculated for each molecule in a dataset. These can include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

By establishing a mathematical relationship between these descriptors and the observed biological activity, a predictive QSAR model can be developed. This model can then be used to estimate the activity of newly designed, unsynthesized compounds, thereby guiding medicinal chemistry efforts. For example, a 3D-QSAR study on substituted benzoxazinones identified that hydrogen bond acceptors, aromatic, and hydrophobic features are important for their antiplatelet activity nih.gov.

Table 2: Representative Quantum Chemical Descriptors Used in QSAR Studies of Benzoxazinone Derivatives

| Compound | logP | Molecular Weight | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| Derivative 1 | 2.1 | 250.2 | -6.4 | -1.3 | 2.6 |

| Derivative 2 | 2.5 | 264.3 | -6.2 | -1.2 | 2.8 |

| Derivative 3 | 1.9 | 284.7 | -6.8 | -1.6 | 2.2 |

| Derivative 4 | 3.0 | 298.3 | -6.1 | -1.0 | 3.1 |

This table provides an example of the types of quantum chemical descriptors that would be calculated and used in a QSAR analysis of a series of benzoxazinone derivatives.

Future Research Directions and Unexplored Avenues in 2 Ethoxy 4h 3,1 Benzoxazin 4 One Chemistry

Development of Greener Synthetic Methodologies

The traditional synthesis of 2-Ethoxy-4H-3,1-benzoxazin-4-one and its derivatives often involves methods that are not environmentally friendly. Future research is increasingly directed towards the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Investigation of Novel Reaction Pathways and Catalytic Systems

The exploration of novel reaction pathways and the development of new catalytic systems are crucial for unlocking the full synthetic potential of this compound. The two reactive sites at positions C2 and C4 make it a versatile substrate for a variety of chemical transformations. mdpi.com

Future research could focus on transition-metal catalyzed cross-coupling reactions to introduce a wider range of substituents at various positions on the benzoxazinone (B8607429) scaffold. organic-chemistry.org Palladium, copper, and gold catalysts have already shown promise in the synthesis of related benzoxazinone derivatives. organic-chemistry.orgmdpi.comnih.gov The development of cascade reactions, where multiple bond-forming events occur in a single step, offers a powerful strategy for rapidly building molecular complexity from simple starting materials. rsc.org Furthermore, exploring cycloaddition reactions involving the benzoxazinone ring could lead to the synthesis of novel polycyclic and heterocyclic systems with unique three-dimensional structures. mdpi.com

Exploration of Advanced Material Science Applications (Non-biological)

While the biological applications of benzoxazinone derivatives are well-documented, their potential in material science remains a largely untapped area of research. The rigid, planar structure of the benzoxazinone core, combined with the ability to introduce various functional groups, makes it an attractive candidate for the development of novel organic materials.

Future investigations could explore the synthesis of polymers incorporating the this compound moiety. These polymers may exhibit interesting thermal, mechanical, or photophysical properties. Another potential application is in the design of organic dyes and pigments, where the chromophoric properties of the benzoxazinone system could be tuned by appropriate substitution. Furthermore, the ability of the benzoxazinone ring to participate in intermolecular interactions, such as hydrogen bonding and pi-stacking, could be exploited in the development of liquid crystals or other self-assembling materials.

Systematic Study of New Derivative Scaffolds for Chemical Library Expansion

The systematic synthesis and characterization of new derivatives of this compound are essential for expanding the available chemical space for screening and discovery in various fields. By systematically modifying the substituents at different positions of the benzoxazinone ring, it is possible to create a diverse library of compounds with a wide range of chemical and physical properties.

This involves reacting this compound with a variety of nucleophiles and electrophiles to generate new scaffolds. mdpi.comnih.goviiste.orgresearchgate.net High-throughput synthesis and screening techniques can be employed to rapidly generate and evaluate large numbers of new derivatives. The resulting chemical libraries can then be screened for a variety of non-biological applications, such as catalysis, materials science, and agrochemicals. This systematic approach will not only lead to the discovery of new compounds with interesting properties but will also provide valuable structure-activity relationship data that can guide future design efforts.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or IR spectroscopy (C=O stretch at 1680–1730 cm⁻¹ confirms cyclization) .

- Adjust solvent polarity (e.g., ethanol for hydrazine reactions) to enhance nucleophilic substitution efficiency .

Basic: What spectroscopic and computational methods are used to characterize this compound?

- IR Spectroscopy : Key peaks include C=O (1680–1730 cm⁻¹), C=N (1600–1640 cm⁻¹), and aromatic C-H stretches (3050–3100 cm⁻¹) .

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.5–8.1 ppm, while the ethoxy group shows a triplet (δ 1.3–1.5 ppm) and quartet (δ 4.0–4.2 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 203 for C₁₁H₉NO₃) confirm molecular weight, while fragmentation patterns validate substituent placement .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and docking studies (AutoDock 4.0) assess enzyme-binding affinities .

Advanced: How do steric and electronic factors influence the reactivity of this compound with nucleophiles?

The ethoxy group at position 2 exerts steric hindrance and electronic effects:

- Nucleophilic Attack : Hydrazine hydrate reacts preferentially at the carbonyl group (C4) rather than the ethoxy-substituted C2 due to steric shielding. For example, hydrazine in ethanol yields hydrazide derivatives (e.g., 2-(4H-3,1-benzoxazin-2-yl)-tetrachlorobenzoic acid hydrazide) with >85% regioselectivity .

- Friedel-Crafts Reactions : Electron-withdrawing substituents (e.g., Cl) on the benzene ring enhance electrophilicity at C4, enabling acylation of aromatic hydrocarbons (e.g., cumene) in the presence of AlCl₃ .

Q. Mechanistic Insight :

- IR and ¹H NMR track intermediate iminium cations during cyclodehydration, confirming a stepwise mechanism .

Advanced: What is the biochemical mechanism of this compound as a serine protease inhibitor?

- Chymotrypsin Inactivation : The compound acts as a stoichiometric inactivator of α-chymotrypsin, with a rate constant (k) of 7 × 10⁵ M⁻¹ min⁻¹. The ethoxy group stabilizes the acyl-enzyme intermediate, while the oxazinone ring aligns with the catalytic triad (Ser195, His57, Asp102) .

- Elastase Inhibition : Analogues like 2-(2-bromophenyl)-5-chloro derivatives inhibit human neutrophil elastase (HNE) via competitive binding (IC₅₀ = 44 nM), reducing lung inflammation in ARDS models .

Validation : Kinetic assays (e.g., chromogenic substrates) and X-ray crystallography confirm active-site interactions .

Advanced: How do substituents at the 2-position modulate the bioactivity of benzoxazinone derivatives?

- Electron-Withdrawing Groups (EWGs) : Chloro or bromo substituents enhance electrophilicity at C4, improving protease inhibition (e.g., HNE IC₅₀ improves 10-fold with 5-Cl) .

- Bulkier Substituents : 2-Aryl groups (e.g., 4-methoxyphenyl) increase steric hindrance, reducing off-target effects but lowering solubility. LogP values rise from 2.1 (ethoxy) to 3.5 (aryl), impacting pharmacokinetics .

Q. Structure-Activity Relationship (SAR) Table :

| Substituent | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| Ethoxy | 7 × 10⁵ M⁻¹ min⁻¹ | 12.5 |

| 5-Chloro | 44 nM | 8.2 |

| 4-MeO-Ph | 120 nM | 5.1 |

Advanced: What are the emerging therapeutic applications of this compound derivatives?

- Antimicrobial Agents : Derivatives with hydrazide side chains exhibit broad-spectrum activity (MIC = 8–32 µg/mL against S. aureus and E. coli) by disrupting cell wall synthesis .

- Anticancer Agents : 2-Phenyl-substituted analogues induce apoptosis in HeLa cells (EC₅₀ = 12 µM) via topoisomerase II inhibition .

- Anti-Inflammatory Agents : HNE inhibitors reduce elastase-mediated lung injury in murine models, with 70% reduction in neutrophil infiltration .

Research Gaps : Limited in vivo toxicity profiles and metabolic stability data require further pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.